(S)-Laudanine (S)-Laudanine (S)-laudanine is the (S)-enantiomer of laudanine It derives from a (S)-norlaudanosoline. It is a conjugate base of a (S)-laudanine(1+). It is an enantiomer of a (R)-laudanine.
Brand Name: Vulcanchem
CAS No.: 3122-95-0
VCID: VC0133841
InChI: InChI=1S/C20H25NO4/c1-21-8-7-14-11-19(24-3)20(25-4)12-15(14)16(21)9-13-5-6-18(23-2)17(22)10-13/h5-6,10-12,16,22H,7-9H2,1-4H3/t16-/m0/s1
SMILES: CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)OC)OC
Molecular Formula: C20H25NO4
Molecular Weight: 343.4 g/mol

(S)-Laudanine

CAS No.: 3122-95-0

Reference Standards

VCID: VC0133841

Molecular Formula: C20H25NO4

Molecular Weight: 343.4 g/mol

(S)-Laudanine - 3122-95-0

CAS No. 3122-95-0
Product Name (S)-Laudanine
Molecular Formula C20H25NO4
Molecular Weight 343.4 g/mol
IUPAC Name 5-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-methoxyphenol
Standard InChI InChI=1S/C20H25NO4/c1-21-8-7-14-11-19(24-3)20(25-4)12-15(14)16(21)9-13-5-6-18(23-2)17(22)10-13/h5-6,10-12,16,22H,7-9H2,1-4H3/t16-/m0/s1
Standard InChIKey MPYHGNAJOKCMAQ-INIZCTEOSA-N
Isomeric SMILES CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC(=C(C=C3)OC)O)OC)OC
SMILES CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)OC)OC
Canonical SMILES CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)OC)OC
Melting Point 175.75 °C
Description (S)-laudanine is the (S)-enantiomer of laudanine It derives from a (S)-norlaudanosoline. It is a conjugate base of a (S)-laudanine(1+). It is an enantiomer of a (R)-laudanine.
Synonyms 2-Methoxy-5-[[(1S)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]-phenol; 1αH-Laudanidine; (+)-Laudanidine; L-(+)-Laudanidine;
PubChem Compound 821396
Last Modified Nov 11 2021
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